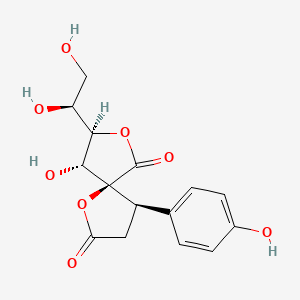
Leucodrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucodrin is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Cancer Chemoprevention
Leucodrin has been studied for its potential role in cancer chemoprevention. Epidemiological studies suggest that compounds found in cruciferous vegetables, including derivatives like this compound, may lower the risk of colorectal cancer. Research indicates that this compound can induce the expression of detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a crucial role in protecting cells from oxidative stress and carcinogen exposure .
Antioxidant Properties
The antioxidant capacity of this compound has been highlighted in various studies. Antioxidants are vital for neutralizing free radicals, thereby reducing oxidative stress associated with chronic diseases, including cancer and cardiovascular diseases. This compound's ability to scavenge free radicals makes it a candidate for further investigation in the development of dietary supplements aimed at enhancing health and preventing disease .
Cytotoxic Activity
Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated its activity against melanoma cells, indicating potential use in targeted cancer therapies. The mechanism behind this cytotoxicity appears to involve the disruption of cellular processes necessary for cancer cell survival .
Inhibition of Enzymatic Activity
This compound has also been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). These enzymes are critical for tumor invasion and metastasis. By inhibiting MMP activity, this compound may contribute to limiting tumor spread and enhancing the efficacy of other therapeutic agents .
Case Study 1: this compound and Colorectal Cancer
In a study examining the effects of various phytochemicals on colorectal cancer cell lines, this compound was found to significantly reduce cell proliferation and induce apoptosis. The study utilized both in vitro assays and animal models to assess the compound's efficacy, demonstrating a dose-dependent response in tumor growth inhibition.
Case Study 2: Antioxidant Activity Assessment
A comprehensive evaluation of this compound's antioxidant properties was conducted using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant ability to neutralize free radicals compared to standard antioxidants, suggesting its potential as a natural preservative in food products or as an adjunct therapy in oxidative stress-related diseases.
Comparative Data Table
Eigenschaften
CAS-Nummer |
14225-07-1 |
|---|---|
Molekularformel |
C15H16O8 |
Molekulargewicht |
324.28 g/mol |
IUPAC-Name |
(4R,5S,8R,9R)-8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C15H16O8/c16-6-10(18)12-13(20)15(14(21)22-12)9(5-11(19)23-15)7-1-3-8(17)4-2-7/h1-4,9-10,12-13,16-18,20H,5-6H2/t9-,10+,12-,13-,15+/m1/s1 |
InChI-Schlüssel |
JVCLQSJXGOABTC-SHGFOSJLSA-N |
SMILES |
C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |
Isomerische SMILES |
C1[C@@H]([C@@]2([C@@H]([C@H](OC2=O)[C@H](CO)O)O)OC1=O)C3=CC=C(C=C3)O |
Kanonische SMILES |
C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
14225-07-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leucodrin; NSC-112845; NSC 112845; NSC112845; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















